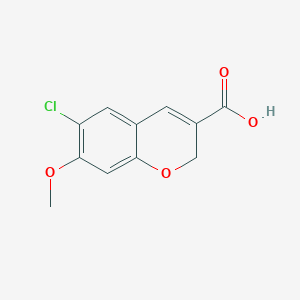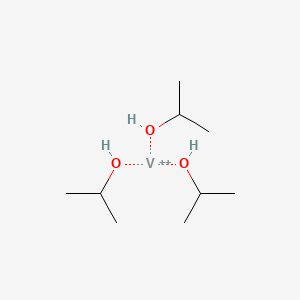
Propan-2-ol;vanadium(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-ol;vanadium(2+) is a coordination compound that combines propan-2-ol, a secondary alcohol, with vanadium in its +2 oxidation state
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of propan-2-ol;vanadium(2+) typically involves the reaction of vanadium salts with propan-2-ol under controlled conditions. One common method is the reduction of vanadium(V) oxide with propan-2-ol in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation of the vanadium(2+) ion.
Industrial Production Methods
Industrial production of propan-2-ol;vanadium(2+) may involve the use of large-scale reactors where vanadium salts are reduced in the presence of propan-2-ol. The process requires careful control of temperature and pressure to ensure the stability of the vanadium(2+) ion.
Analyse Chemischer Reaktionen
Types of Reactions
Propan-2-ol;vanadium(2+) undergoes several types of chemical reactions, including:
Oxidation: The vanadium(2+) ion can be oxidized to higher oxidation states, such as vanadium(3+) or vanadium(5+), in the presence of oxidizing agents.
Reduction: The compound can also participate in reduction reactions, where the vanadium(2+) ion acts as a reducing agent.
Substitution: Ligand substitution reactions can occur, where the propan-2-ol ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride can be used to reduce vanadium(V) to vanadium(2+).
Reaction Conditions: Reactions are typically carried out under inert atmospheres to prevent unwanted oxidation.
Major Products
Oxidation: Oxidation of propan-2-ol;vanadium(2+) can produce vanadium(3+) or vanadium(5+) compounds.
Reduction: Reduction reactions can yield vanadium(2+) complexes with different ligands.
Substitution: Substitution reactions result in the formation of new coordination compounds with different ligands.
Wissenschaftliche Forschungsanwendungen
Propan-2-ol;vanadium(2+) has several scientific research applications:
Catalysis: The compound is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Materials Science: It is studied for its potential use in the development of new materials with unique electronic and magnetic properties.
Biology and Medicine: Research is ongoing to explore the potential biological activities of vanadium compounds, including their use as insulin mimetics and anticancer agents.
Industry: The compound is used in industrial processes that require selective oxidation or reduction reactions.
Wirkmechanismus
The mechanism of action of propan-2-ol;vanadium(2+) involves the interaction of the vanadium ion with various molecular targets. In catalytic reactions, the vanadium(2+) ion can facilitate electron transfer processes, leading to the activation of substrates. The specific pathways and molecular targets depend on the nature of the reaction and the ligands involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propan-2-ol;vanadium(3+): This compound has vanadium in the +3 oxidation state and exhibits different reactivity compared to vanadium(2+).
Propan-2-ol;vanadium(5+): With vanadium in the +5 oxidation state, this compound is more oxidizing and has different catalytic properties.
Other Alcohol-Vanadium Complexes: Complexes with other alcohols, such as methanol or ethanol, show different chemical behaviors due to variations in ligand properties.
Uniqueness
Propan-2-ol;vanadium(2+) is unique due to the specific combination of propan-2-ol and vanadium in the +2 oxidation state. This combination provides distinct reactivity and stability, making it valuable for specific catalytic and industrial applications.
Eigenschaften
Molekularformel |
C9H24O3V+2 |
|---|---|
Molekulargewicht |
231.23 g/mol |
IUPAC-Name |
propan-2-ol;vanadium(2+) |
InChI |
InChI=1S/3C3H8O.V/c3*1-3(2)4;/h3*3-4H,1-2H3;/q;;;+2 |
InChI-Schlüssel |
NBLQMYOTIXQOPH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)O.CC(C)O.CC(C)O.[V+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11870221.png)
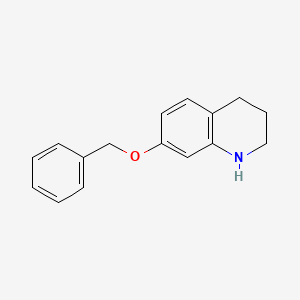
![4-[(3S)-3-Hydroxypyrrolidin-1-yl]-2-methylquinazolin-7(1H)-one](/img/structure/B11870224.png)
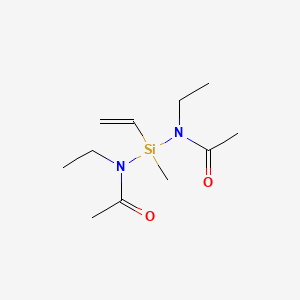




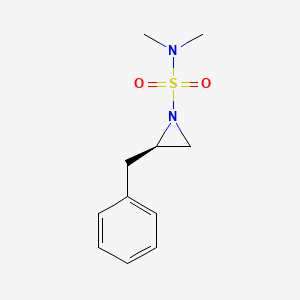

![2-(Chloromethyl)-8-fluoro-4-methyl-5,6-dihydro-4H-imidazo[4,5,1-ij]quinoline](/img/structure/B11870256.png)
